molecular formula C20H18N2O5S B2763445 methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate CAS No. 477863-34-6

methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate

Cat. No.: B2763445
CAS No.: 477863-34-6
M. Wt: 398.43
InChI Key: LYPZTVKQIQVTKS-UHFFFAOYSA-N
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Description

Methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C20H18N2O5S and its molecular weight is 398.43. The purity is usually 95%.
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Biological Activity

Methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate (CAS: 477863-34-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including its effects on enzyme inhibition, cytotoxicity, and potential therapeutic applications.

Compound Overview

  • Molecular Formula : C20H18N2O5S
  • Molar Mass : 398.43 g/mol
  • Chemical Structure : The compound features a benzothiophene core with a morpholino group attached to a pyrrole derivative, which is critical for its biological activity.

1. Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory properties of compounds featuring the benzothiophene scaffold. Specifically, this compound has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's.

  • Inhibition Data :
    • Compounds similar to this structure exhibited IC50 values ranging from 20.8 to 121.7 µM against AChE, indicating moderate inhibitory activity .

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Preliminary findings suggest that it may possess antitumor properties:

  • Cell Viability Assays :
    • In studies involving SH-SY5Y neuroblastoma cells, compounds related to this class were tested at concentrations of 0, 30, 50, 100, and 200 µM. The results indicated that while some derivatives showed significant inhibition of cell viability, they did not exhibit cytotoxic effects at concentrations inhibiting cholinesterase activity .

3. Antitumor Activity

The benzothiophene derivatives have been noted for their antitumor potential across various cancer types:

Cancer Type GI50 Values (nM)
Non-small cell lung cancer10–35.4
Melanoma<10
Prostate cancer17.9–39.1

These findings suggest that the structural modifications in the benzothiophene scaffold can enhance the cytotoxicity against specific cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • The presence of the morpholino group is believed to enhance interaction with biological targets.
  • Variations in substituents on the benzothiophene ring significantly influence both enzyme inhibition and cytotoxicity profiles.

Properties

IUPAC Name

methyl 3-[2-(2-morpholin-4-yl-2-oxoacetyl)pyrrol-1-yl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-26-20(25)18-16(13-5-2-3-7-15(13)28-18)22-8-4-6-14(22)17(23)19(24)21-9-11-27-12-10-21/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPZTVKQIQVTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3C(=O)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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